2-Cyano-3-(4-isopropylphenyl)acrylic acid
CAS No.: 25554-21-6
Cat. No.: VC21372944
Molecular Formula: C13H13NO2
Molecular Weight: 215.25g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25554-21-6 |
|---|---|
| Molecular Formula | C13H13NO2 |
| Molecular Weight | 215.25g/mol |
| IUPAC Name | (Z)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C13H13NO2/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-7,9H,1-2H3,(H,15,16)/b12-7- |
| Standard InChI Key | MFDAAQBTCZHEOT-GHXNOFRVSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)O |
| SMILES | CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)O |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)O |
Introduction
Chemical Identity and Properties
2-Cyano-3-(4-isopropylphenyl)acrylic acid is identified by its CAS number 25554-21-6. The compound has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol. Its IUPAC name is (Z)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid, indicating a specific stereochemical configuration.
The compound contains several key functional groups that contribute to its chemical properties and reactivity:
-
A cyano group (-C≡N)
-
A carboxylic acid group (-COOH)
-
An isopropyl substituent on the phenyl ring
-
A carbon-carbon double bond in a Z-configuration
Chemical Identifiers
The following table presents the comprehensive chemical identifiers for 2-Cyano-3-(4-isopropylphenyl)acrylic acid:
| Parameter | Value |
|---|---|
| CAS Number | 25554-21-6 |
| Molecular Formula | C13H13NO2 |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | (Z)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C13H13NO2/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-7,9H,1-2H3,(H,15,16)/b12-7- |
| Standard InChIKey | MFDAAQBTCZHEOT-GHXNOFRVSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)O |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)O |
| PubChem Compound ID | 2461727 |
Structural Characteristics
The molecular structure of 2-Cyano-3-(4-isopropylphenyl)acrylic acid features a phenyl ring substituted with an isopropyl group at the para position. This is connected to an acrylic acid moiety through a carbon-carbon double bond. The cyano group and carboxylic acid group are positioned on the same carbon atom, creating an electron-withdrawing environment that influences the compound's reactivity.
The Z-configuration indicated in the IUPAC name refers to the geometric isomerism around the carbon-carbon double bond, where the cyano group and the 4-isopropylphenyl group are positioned on the same side of the double bond. This stereochemical arrangement is significant as it can affect the compound's physical properties, reactivity, and potential biological activities.
Structural Features
The structural features of 2-Cyano-3-(4-isopropylphenyl)acrylic acid can be summarized as follows:
-
The isopropyl group on the phenyl ring contributes to the hydrophobicity of the molecule.
-
The cyano group is a strong electron-withdrawing group that affects the electron distribution within the molecule.
-
The carboxylic acid group provides sites for hydrogen bonding and potential derivatization.
-
The carbon-carbon double bond in Z-configuration establishes a specific three-dimensional arrangement of the molecule.
Chemical Reactivity
The chemical reactivity of 2-Cyano-3-(4-isopropylphenyl)acrylic acid is largely determined by its functional groups:
Carboxylic Acid Group Reactions
The carboxylic acid functionality can participate in various reactions:
-
Esterification with alcohols to form esters
-
Amidation with amines to form amides
-
Salt formation with bases
-
Reduction to alcohols with appropriate reducing agents
Cyano Group Reactions
The cyano group can undergo:
-
Hydrolysis to form amides or carboxylic acids
-
Reduction to form primary amines
-
Addition reactions with nucleophiles
Carbon-Carbon Double Bond Reactions
The carbon-carbon double bond can participate in:
-
Addition reactions (hydrogenation, halogenation, etc.)
-
Cycloaddition reactions (such as Diels-Alder)
-
Conjugate addition with nucleophiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume